Acryloyl-CoA

CAS No.: 5776-58-9

Cat. No.: VC1831712

Molecular Formula: C24H38N7O17P3S

Molecular Weight: 821.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5776-58-9 |

|---|---|

| Molecular Formula | C24H38N7O17P3S |

| Molecular Weight | 821.6 g/mol |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate |

| Standard InChI | InChI=1S/C24H38N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h4,11-13,17-19,23,34-35H,1,5-10H2,2-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t13-,17-,18-,19+,23-/m1/s1 |

| Standard InChI Key | POODSGUMUCVRTR-IEXPHMLFSA-N |

| Isomeric SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C=C)O |

| SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=C)O |

| Canonical SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=C)O |

Introduction

Chemical Structure and Properties

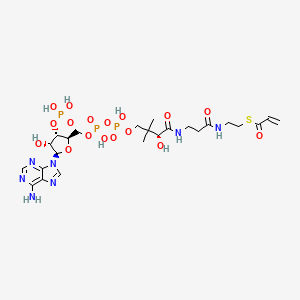

Acryloyl-CoA is a thioester formed between coenzyme A (CoA) and acrylic acid. The compound features an α,β-unsaturated thioester structure with a reactive vinyl group that contributes to its high reactivity in biological systems. This chemical structure makes acryloyl-CoA particularly important in various metabolic pathways but also contributes to its relative instability.

Physical and Chemical Properties

Acryloyl-CoA possesses several distinct physical and chemical characteristics that define its behavior in biochemical systems. The compound has a molecular formula of C₂₄H₃₈N₇O₁₇P₃S with a molecular weight of approximately 821.58 Daltons (monoisotopic mass of 821.125773 Da) . This complex molecule contains multiple functional groups, including phosphate groups, an adenine moiety, and the characteristic acryloyl thioester linkage, which is the primary site of its reactivity. The presence of the unsaturated bond in the acryloyl portion makes this molecule particularly reactive toward nucleophiles, explaining its participation in various enzymatic reactions.

Structural Identifiers and Database Information

For research and reference purposes, acryloyl-CoA is registered in multiple biochemical and chemical databases. The compound is identified by various systematic names and identifiers across scientific databases, facilitating research and information access across platforms. These identifiers are crucial for accessing relevant information about the compound in scientific literature and databases.

| Identifier Type | Value | Reference |

|---|---|---|

| CAS Number | 5776-58-9 | |

| KEGG ID | C00894 | |

| PubChem CID | 45266595 | |

| HMDB ID | HMDB02307 | |

| InChI Key | POODSGUMUCVRTR-UXYNFSPESA-N | |

| MetaCyc | ACRYLYL-COA | |

| MetaboLights | MTBLC57367 |

Synonyms and Nomenclature

Acryloyl-CoA is known by several synonyms in scientific literature, reflecting its presence across different research contexts. These alternative names are important to recognize when conducting comprehensive literature searches on this compound. The most common synonyms include acrylyl-CoA, propenoyl-CoA, acrylyl-coenzyme A, and Coenzyme A, S-2-propenoate . The diversity of nomenclature highlights the compound's significance across different scientific disciplines and research traditions.

In biochemical pathways, the nomenclature may vary depending on the specific context or organism being studied. Consistency in naming is essential for accurate cross-referencing of research findings and for avoiding confusion in the scientific literature. When discussing enzymatic reactions or metabolic pathways, researchers typically use "acryloyl-CoA" or "acrylyl-CoA" interchangeably, though the former appears more frequently in recent literature.

Biochemical Role and Metabolic Pathways

Acryloyl-CoA participates in several important metabolic pathways, particularly in propionate metabolism and acrylate detoxification in bacteria. Understanding these pathways provides insight into the compound's biological significance and its role in cellular metabolism.

Propionate Metabolism

Acryloyl-CoA serves as a key intermediate in alternative pathways of propionate metabolism, particularly in certain bacterial species . Propionate is an important carbon source for many microorganisms, and its metabolism involves several CoA derivatives, including acryloyl-CoA. In these pathways, acryloyl-CoA can be reduced to propionyl-CoA by acryloyl-CoA reductase, which is an NADPH-dependent enzyme . The reaction represents a critical step in the conversion of acrylate to propionate, allowing organisms to utilize these compounds as carbon and energy sources.

Acrylate Detoxification in DMSP-Catabolizing Bacteria

One of the most well-studied roles of acryloyl-CoA is in the detoxification of acrylate in dimethylsulfoniopropionate (DMSP)-catabolizing bacteria. Acrylate and acryloyl-CoA can be toxic when accumulated in cells, necessitating efficient mechanisms for their metabolism . Two primary pathways for acrylate metabolism and detoxification have been identified in these bacteria:

-

The AcuN-AcuK pathway: Acrylate is metabolized to 3-hydroxypropionyl-CoA (3-HP-CoA) via acryloyl-CoA, which is further metabolized through the tricarboxylic acid (TCA) cycle .

-

The PrpE-AcuI pathway: Acrylate is converted to propionyl-CoA via acryloyl-CoA and ultimately metabolized through the methylmalonyl-CoA pathway .

These pathways highlight the critical role of acryloyl-CoA as an intermediate in the detoxification and utilization of acrylate by marine bacteria, contributing to the global sulfur cycle and carbon flux in marine ecosystems.

Role in Coenzyme A Metabolism

As a CoA derivative, acryloyl-CoA is part of the broader network of CoA metabolism. CoA and its derivatives are central to cellular metabolism, participating in numerous reactions including fatty acid metabolism, the tricarboxylic acid cycle, and various biosynthetic pathways . The metabolism of CoA derivatives, including acryloyl-CoA, plays crucial roles in maintaining cellular homeostasis and energy balance.

Enzymatic Interactions

Several enzymes specifically interact with acryloyl-CoA, catalyzing its formation, degradation, or conversion to other metabolites. These enzymatic interactions are central to understanding the compound's role in metabolism and its biological significance.

Acryloyl-CoA Reductase

Acryloyl-CoA reductase catalyzes the reduction of acryloyl-CoA to propionyl-CoA, representing a key step in propionate metabolism. In Clostridium propionicum, acryloyl-CoA reductase has been characterized as a complex enzyme system consisting of a propionyl-CoA dehydrogenase and an electron-transferring flavoprotein . This heterohexadecameric enzyme complex has a molecular mass of approximately 600 ± 50 kDa and contains FAD and FMN as cofactors.

The kinetic properties of acryloyl-CoA reductase from C. propionicum have been studied in detail. The enzyme exhibits high affinity for acryloyl-CoA with a Km value of approximately 2 ± 1 μM and a kcat of 4.5 s⁻¹ at 100 μM NADH . These kinetic parameters suggest that the enzyme is well-adapted to efficiently metabolize acryloyl-CoA, preventing its accumulation to toxic levels.

Table 2: Kinetic Parameters of Acryloyl-CoA Reductase from C. propionicum

In addition to C. propionicum, acryloyl-CoA reductase activity has been identified in other bacteria. For example, in Ruegeria pomeroyi, the AcuI enzyme has been characterized as an NADPH-dependent acryloyl-CoA reductase . This enzyme is involved in the detoxification of acrylate, converting the potentially toxic acryloyl-CoA to the less harmful propionyl-CoA.

Acryloyl-CoA Hydratase (AcuH)

Another important enzyme that interacts with acryloyl-CoA is acryloyl-CoA hydratase (AcuH), which catalyzes the hydration of acryloyl-CoA to 3-hydroxypropionyl-CoA (3-HP-CoA) . This enzyme plays a critical role in acrylate detoxification pathways in DMSP-catabolizing bacteria.

The structure and catalytic mechanism of AcuH have been studied using the enzyme from Roseovarius nubinhibens (RdAcuH). The enzyme forms a dimeric trimer structure with each active center located between the N-terminal domain of one subunit and the C-terminal domain of a neighboring subunit . Site-directed mutagenesis studies have identified two highly conserved glutamate residues, Glu112 and Glu132, as essential for catalysis, with Glu132 acting as the catalytic base in the hydration reaction .

The catalytic mechanism of AcuH involves the activation of a water molecule by Glu132, which then attacks the C3 atom of acryloyl-CoA. The resulting transition state is resolved by electron transfer, resulting in the formation of 3-HP-CoA . This mechanism is consistent with the general mechanism of enoyl-CoA hydratases, a family to which AcuH belongs.

Analytical Methods and Detection

The detection and quantification of acryloyl-CoA in biological samples require sensitive analytical methods due to its reactivity and typically low concentrations. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has been successfully employed to detect and quantify acryloyl-CoA in enzymatic reaction mixtures. For example, Wang et al. used LC-MS to monitor the hydration of acryloyl-CoA by AcuH, detecting both the substrate (acryloyl-CoA, MW 822.1357) and the product (3-HP-CoA, MW 840.1351) . In their method, the compounds were separated on a reversed-phase C18 column with a linear gradient of acetonitrile in ammonium acetate buffer, with detection at 260 nm.

The mass spectrometric detection provides both high sensitivity and specificity, allowing for the confident identification of acryloyl-CoA based on its molecular weight and fragmentation pattern. This approach is particularly valuable given the potential for spontaneous degradation of acryloyl-CoA, as it allows researchers to monitor the stability of the compound over time.

Enzymatic Assays

Indirect detection methods based on enzymatic assays have also been developed for acryloyl-CoA. These typically involve measuring the activity of enzymes that use acryloyl-CoA as a substrate, such as acryloyl-CoA reductase. By monitoring the consumption of cofactors such as NADPH or NADH spectrophotometrically, researchers can indirectly quantify the concentration of acryloyl-CoA in reaction mixtures .

Such assays are particularly useful for studying the kinetics of enzymatic reactions involving acryloyl-CoA but may be less specific than direct detection methods like LC-MS.

Biological Significance and Research Applications

The study of acryloyl-CoA and its metabolic pathways has significant implications for several areas of research, including environmental microbiology, metabolic engineering, and biotechnology.

Environmental Microbiology

Acryloyl-CoA plays a crucial role in the metabolism of acrylate derived from DMSP, a compound produced in large quantities by marine phytoplankton. The degradation of DMSP by bacteria leads to the formation of acrylate, which is subsequently converted to acryloyl-CoA and further metabolized . This process is an important component of the global sulfur cycle and carbon flux in marine ecosystems.

Understanding the enzymes and pathways involved in acryloyl-CoA metabolism in DMSP-catabolizing bacteria provides insight into the adaptation of these organisms to their ecological niches. The evolution of efficient detoxification mechanisms for acryloyl-CoA reflects the importance of DMSP as a carbon source in marine environments and the selective pressure to overcome the toxicity of acrylate and its derivatives.

Metabolic Engineering and Biotechnology

The enzymes involved in acryloyl-CoA metabolism, particularly acryloyl-CoA reductase and acryloyl-CoA hydratase, have potential applications in metabolic engineering and biotechnology. These enzymes could be used to develop new pathways for the production of valuable compounds from renewable resources.

For example, the reduction of acryloyl-CoA to propionyl-CoA by acryloyl-CoA reductase represents a potential route for the conversion of acrylate-containing waste streams into value-added products. Similarly, the hydration of acryloyl-CoA to 3-hydroxypropionyl-CoA by AcuH could be integrated into pathways for the production of 1,3-propanediol or other industrially relevant compounds.

Research on acryloyl-CoA and its metabolic pathways also contributes to our understanding of CoA-dependent metabolism more broadly. As CoA derivatives are central to numerous metabolic processes, insights gained from studying acryloyl-CoA may have implications for other areas of metabolic research and engineering.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume